molecular formula C21H21FN4O4S B2817565 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 533869-52-2

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2817565
CAS No.: 533869-52-2
M. Wt: 444.48
InChI Key: WHQABGONZMDYLC-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-oxadiazole derivative featuring a 4-fluorophenyl substituent on the oxadiazole ring and a 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide moiety. Its molecular formula is C₂₂H₂₂FN₅O₄S, with a molecular weight of 483.50 g/mol.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-14-4-2-3-13-26(14)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12,14H,2-4,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQABGONZMDYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Sulfonylbenzamide Moiety: The sulfonylbenzamide moiety can be synthesized by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Oxadiazole Ring

LMM5 and LMM11
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Both exhibit antifungal activity by inhibiting Candida albicans thioredoxin reductase (Trr1).
    • The 4-methoxyphenylmethyl (LMM5) and furan-2-yl (LMM11) substituents on the oxadiazole contrast with the 4-fluorophenyl group in the target compound, which may reduce steric hindrance and improve π-π stacking with enzyme active sites .
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Piperidin-1-ylsulfonyl)Benzamide
  • Features a 5-chlorothiophen-2-yl group instead of fluorophenyl.
  • The chlorine atom and sulfur-containing thiophene may enhance halogen bonding and hydrophobic interactions, but reduce metabolic stability compared to fluorine .

Variations in the Sulfamoyl-Benzamide Moiety

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
  • Replaces the 2-methylpiperidinyl group with a benzyl(ethyl)sulfamoyl substituent.
  • The bulkier benzyl group may hinder binding to narrow enzyme pockets compared to the compact 2-methylpiperidine .
4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
  • Contains a 3,4-dihydroisoquinolinylsulfonyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM5 LMM11
Molecular Weight 483.50 g/mol 551.62 g/mol 545.65 g/mol
LogP (Predicted) 3.2 4.1 3.8
Solubility (µg/mL) 12.5 (pH 7.4) 8.3 (pH 7.4) 10.1 (pH 7.4)
Metabolic Stability High (t₁/₂ > 60 min) Moderate (t₁/₂: 30 min) Low (t₁/₂: 15 min)
  • The 2-methylpiperidinylsulfonyl group in the target compound balances lipophilicity and solubility, contributing to superior metabolic stability compared to LMM5/LMM11 .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the oxadiazole class, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the 4-fluorophenyl group and the 2-methylpiperidin-1-ylsulfonyl moiety enhances its pharmacological profile.

PropertyValue
Molecular Formula C18H15FN4O2
Molecular Weight 338.34 g/mol
IUPAC Name This compound
PubChem CID 134691207

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common route includes the reaction of 4-fluorobenzohydrazide with appropriate sulfonyl chlorides under acidic conditions to form the oxadiazole ring. This method allows for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Viability Assays : Various studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines (e.g., HCT116 and NCI-H460) through mechanisms involving caspase activation and modulation of the Bcl-2 family proteins .
    CompoundIC50 (μM)Mechanism
    SL-015.0Induces apoptosis via caspase activation
    Oxadiazole Derivative3.0Targets mitochondrial pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that oxadiazole derivatives possess broad-spectrum antibacterial effects against various strains, including resistant bacteria .

Enzyme Inhibition

Inhibitory activities against key enzymes have been reported:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
    EnzymeInhibition (%) at 10 μM
    Acetylcholinesterase75%
    Urease65%

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The fluorophenyl group increases binding affinity to target enzymes and receptors.
  • Signal Transduction : The compound may modulate signaling pathways by altering protein interactions involved in cell survival and proliferation.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • In Vivo Efficacy : In mouse models bearing human cancer xenografts, treatment with similar oxadiazole derivatives resulted in significant tumor growth inhibition without substantial toxicity .
  • Cytotoxicity Assessment : Evaluations on human embryonic kidney cells showed low cytotoxicity levels (IC50 > 50 μM), indicating a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction parameters influence yield and purity?

The synthesis typically involves:

  • Step 1 : Cyclization of a hydrazide precursor to form the 1,3,4-oxadiazole ring under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).
  • Step 2 : Sulfonylation of the benzamide core with 2-methylpiperidine sulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM).
  • Key Parameters :
    • Temperature : Optimal cyclization occurs at 80–100°C .
    • Solvent Choice : DMF enhances sulfonylation efficiency compared to THF .
    • Catalysts : Triethylamine (TEA) is critical for neutralizing HCl during sulfonylation .

Q. Reaction Conditions Table :

StepReagents/ConditionsYield RangePurity (HPLC)
1POCl₃, reflux, 6h65–75%≥90%
2DMF, TEA, 24h RT70–85%≥95%

Q. Reference :

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperidine methyl at δ 1.2–1.4 ppm) .
    • 2D NMR (HSQC, HMBC) validates connectivity between oxadiazole and benzamide moieties .
  • Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. Reference :

Advanced Research Questions

Q. How can computational modeling predict bioactivity and guide structural optimization?

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enoyl-ACP reductase or kinase enzymes) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with antimicrobial IC₅₀ values to prioritize analogs .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) for lead candidates .

Case Study : A derivative with a morpholine-sulfonyl group showed 30% higher predicted binding affinity than the parent compound .

Q. Reference :

Q. What strategies resolve discrepancies in antimicrobial efficacy data across studies?

Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Structural Analogs : Substitutions (e.g., piperidine vs. morpholine sulfonamide) alter solubility and membrane permeability .
  • Methodology :
    • Standardized MIC Testing : Follow CLSI guidelines with consistent inoculum size (5×10⁵ CFU/mL) .
    • Synergy Studies : Combine with β-lactamase inhibitors to address resistance mechanisms .

Q. Bioactivity Comparison Table :

StudyMIC (µg/mL) S. aureusSubstituent Variation
A 8.04-Methylpiperidine
B 32.0Morpholine

Q. Reference :

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
    • SHELXL Refinement : Apply anisotropic displacement parameters and H-atom constraints to refine torsional angles (e.g., oxadiazole-phenyl dihedral angle: 12.5°) .
  • Validation : Check R-factor convergence (<0.05) and electron density maps for disorder .

Q. Reference :

Q. What experimental designs optimize yield in multi-step syntheses while minimizing byproducts?

  • DoE (Design of Experiments) : Use Taguchi methods to screen factors (e.g., solvent, temperature, catalyst ratio) .
  • Byproduct Mitigation :
    • Quench Protocols : Add ice-cold water after sulfonylation to precipitate impurities .
    • Column Chromatography : Separate regioisomers using silica gel (hexane/EtOAc 3:1) .

Q. Optimization Table :

FactorOptimal ValueYield Improvement
Temp.85°C+15%
SolventDMF+20%

Q. Reference :

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